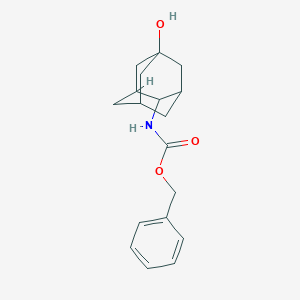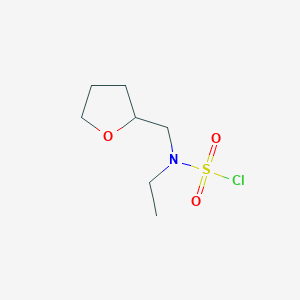
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO3S. It is known for its unique structure, which includes a tetrahydrofuran ring, an ethyl group, and a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride typically involves the reaction of tetrahydrofuran with ethyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products are sulfamides, sulfamates, and sulfonamides, depending on the nucleophile used.
Oxidation and Reduction: The major products include sulfonic acids and sulfides.
Wissenschaftliche Forschungsanwendungen
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfamoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylsulfamoyl chloride: Similar in structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-ylmethyl chloride: Similar but lacks the sulfamoyl chloride group.
Methylsulfamoyl chloride: Similar but has a methyl group instead of an ethyl group.
Uniqueness
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfamoyl chloride group. This combination imparts distinct chemical reactivity and makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H14ClNO3S |
|---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
N-ethyl-N-(oxolan-2-ylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-9(13(8,10)11)6-7-4-3-5-12-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
FRPWNDNUHBHZSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCO1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


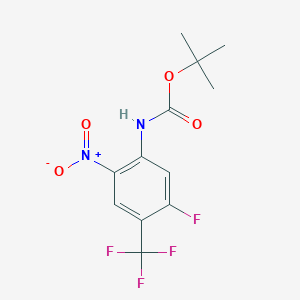
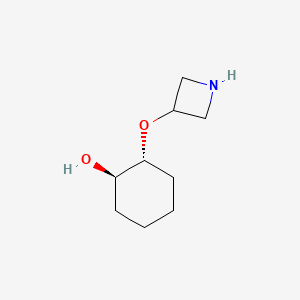

![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
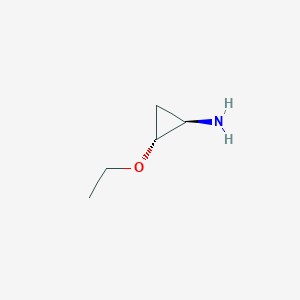
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
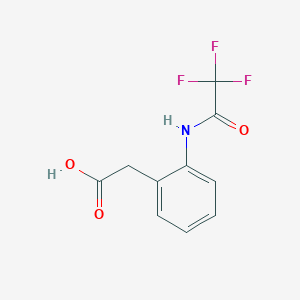

![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
